molecular formula C15H12Br2N2O4S2 B14181252 2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) CAS No. 919492-47-0

2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)

Cat. No.: B14181252
CAS No.: 919492-47-0
M. Wt: 508.2 g/mol
InChI Key: LQNMNWMBIHBRGX-UHFFFAOYSA-N
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Description

2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is a complex organic compound characterized by its unique structure, which includes two bromopyridine rings connected by a methylenebis(sulfonylethene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) typically involves a multi-step process. One common method includes the reaction of 6-bromopyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethene intermediate. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the bromopyridine rings, which can form strong interactions with the target molecules. The sulfonylethene bridge may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is unique due to its dual bromopyridine structure and the presence of a sulfonylethene bridge. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .

Properties

CAS No.

919492-47-0

Molecular Formula

C15H12Br2N2O4S2

Molecular Weight

508.2 g/mol

IUPAC Name

2-bromo-6-[2-[2-(6-bromopyridin-2-yl)ethenylsulfonylmethylsulfonyl]ethenyl]pyridine

InChI

InChI=1S/C15H12Br2N2O4S2/c16-14-5-1-3-12(18-14)7-9-24(20,21)11-25(22,23)10-8-13-4-2-6-15(17)19-13/h1-10H,11H2

InChI Key

LQNMNWMBIHBRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C=CS(=O)(=O)CS(=O)(=O)C=CC2=NC(=CC=C2)Br

Origin of Product

United States

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